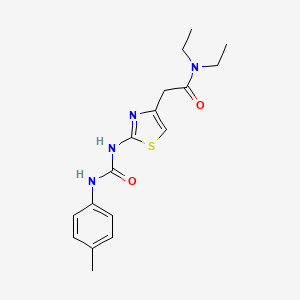

![molecular formula C20H20N2O2 B2876613 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-52-6](/img/structure/B2876613.png)

3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound that finds applications across several domains of science and industry. The intricate structure of this compound, combining various heterocyclic and benzamide groups, contributes to its unique chemical properties and diverse applications.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the histone lysine methyltransferase ezh2 , which plays a key role in gene expression and cancer progression .

Mode of Action

It’s suggested that the compound interacts with its target through steric hindrance . This interaction could lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Given the potential target of ezh2, it’s plausible that the compound could affect pathways related to gene expression and chromatin remodeling .

Result of Action

If the compound does indeed inhibit ezh2, it could potentially lead to changes in gene expression patterns, which could have various downstream effects, potentially including anti-cancer effects .

Preparation Methods

The synthesis of 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves multiple steps, each requiring specific reaction conditions and reagents. Industrial production methods often aim to optimize yield and purity while minimizing cost and environmental impact.

Synthetic Routes and Reaction Conditions

One common synthetic route involves the initial formation of the pyrido[3,2,1-ij]quinoline core, followed by functionalization steps to introduce the 3-methyl group and the benzamide moiety. This typically involves:

Cyclization reactions: to form the heterocyclic core.

Alkylation reactions: to introduce the methyl group.

Amide formation: to attach the benzamide group.

Industrial Production Methods

Industrial methods may use automated processes with controlled reaction conditions to ensure consistency. Reagents such as anhydrous solvents, strong acids or bases, and catalysts are commonly employed. Post-reaction, purification steps like recrystallization or chromatography are used to isolate the target compound.

Chemical Reactions Analysis

3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is capable of undergoing various chemical reactions, including:

Oxidation and Reduction

Oxidation: Using agents like potassium permanganate or hydrogen peroxide can lead to oxidative cleavage or transformation of functional groups.

Reduction: Hydrogenation or metal hydrides (e.g., lithium aluminum hydride) can reduce carbonyl groups to alcohols or amines.

Substitution

Electrophilic substitution: Common in aromatic systems, using reagents like halogens or nitration mixtures.

Nucleophilic substitution: Such as the reaction of the amide group with nucleophiles (e.g., hydrazine) to form hydrazides.

Major Products

These reactions can yield various derivatives, such as alcohols, amines, substituted aromatics, or complex heterocyclic compounds.

Scientific Research Applications

The unique structure of 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide lends itself to several research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential as a bioactive compound in various biological assays.

Medicine: Investigated for pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

When comparing 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide to similar compounds, several points of uniqueness emerge:

Structural complexity: The combination of heterocyclic and benzamide elements.

Functional versatility: Diverse reactivity due to various functional groups.

Similar Compounds

2-methyl-N-(2-oxo-1,2,3,4,5,6,7,8-octahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

3-ethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

These similar compounds share structural motifs but may differ in their specific functional groups and resultant chemical properties.

Properties

IUPAC Name |

3-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13-4-2-5-16(10-13)20(24)21-17-11-14-6-3-9-22-18(23)8-7-15(12-17)19(14)22/h2,4-5,10-12H,3,6-9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOQNUDKHKMSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2876532.png)

![2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2876535.png)

![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)

![2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2876541.png)

![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2876542.png)

![methyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]thiophene-2-carboxylate](/img/structure/B2876543.png)

![3-{1h,2h,3h,4h,5h,11h,11Ah-[1,4]diazepino[1,2-a]indole-2-carbonyl}-6-chloropyridazine](/img/structure/B2876553.png)